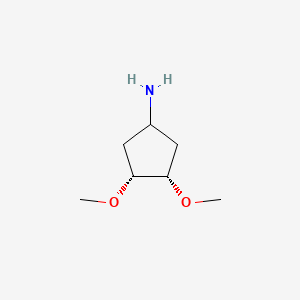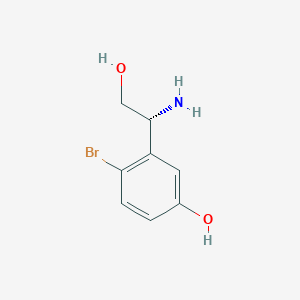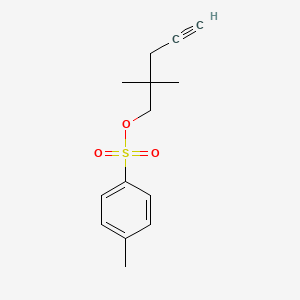
3,4-Dimethoxyphenylfluoranesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxyphenylfluoranesulfonate is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring, along with a fluoranesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylfluoranesulfonate typically involves the reaction of 3,4-dimethoxyphenol with fluoranesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for temperature control and reagent addition ensures consistent product quality and yield. Additionally, the recycling of solvents and reagents can be implemented to reduce production costs and environmental impact.
化学反応の分析
Types of Reactions
3,4-Dimethoxyphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethoxyphenylfluoranesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,4-Dimethoxyphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylsulfonate: Lacks the fluorane group but shares similar methoxy substitution.
3,4-Dimethoxybenzenesulfonate: Similar structure but with a benzene ring instead of a phenyl ring.
3,4-Dimethoxyphenylfluoranesulfonamide: Contains an amide group instead of a sulfonate group.
Uniqueness
3,4-Dimethoxyphenylfluoranesulfonate is unique due to the presence of both methoxy and fluoranesulfonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C8H9FO5S |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
4-fluorosulfonyloxy-1,2-dimethoxybenzene |
InChI |
InChI=1S/C8H9FO5S/c1-12-7-4-3-6(5-8(7)13-2)14-15(9,10)11/h3-5H,1-2H3 |
InChIキー |
RQNFAMKSWYOZSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OS(=O)(=O)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
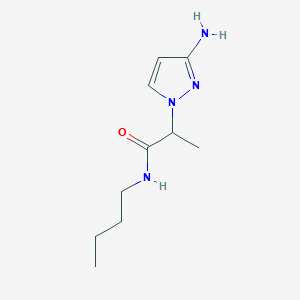
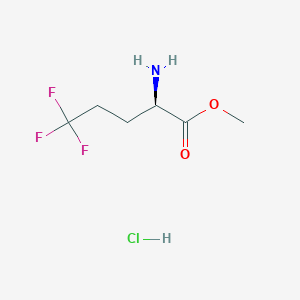
![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)

![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)

